Field: Structural Chemistry
Application: The compound is used in the synthesis and study of crystal structures.
Method: The compound is obtained by a two-step substitution reaction.
Application: The compound is used as an organic intermediate with borate and sulfonamide groups.
Method: The compound is synthesized through nucleophilic and amidation reactions.
Results: The crystal structures obtained by the two methods are consistent.
Field: Material Science
Application: The compound is used in the synthesis of novel copolymers.
Method: Not specified.
Results: Not specified.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is an organoboron compound notable for its unique structure and functional properties. This compound features a thiophene ring substituted with a carboxylic acid group and a boron-containing moiety known as a dioxaborolane. The molecular formula is C₁₁H₁₅BO₄S, and it has a molecular weight of 254.11 g/mol. The presence of the boron atom allows for participation in various
While specific biological activities of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid are not extensively documented in current literature, compounds containing boron and thiophene moieties have been studied for their potential applications in medicinal chemistry. They may exhibit antimicrobial properties or act as enzyme inhibitors due to their structural characteristics. Further research is needed to elucidate any direct biological effects.
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid typically involves multi-step processes:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is utilized in various applications:
Several compounds share structural similarities with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₁H₁₅BO₄S | Similar dioxaborolane structure but different substitution pattern |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₂H₁₉BO₄S | Contains methyl group instead of carboxylic acid |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₂H₁₉BO₄S | Different position of the dioxaborolane substitution on the thiophene ring |
The uniqueness of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid lies in its specific combination of functional groups that enhance its reactivity and potential applications in organic synthesis and materials science compared to these similar compounds.